REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.C1C[O:16][CH2:15][CH2:14]1>C(OCC)C.O.[Zn+2].[Br-].[Br-].[Cl-].[Cl-].[Zn+2]>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[CH:14][CH:15]=[O:16] |f:2.3,4.5.6,7.8.9|
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=O)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Zn+2].[Br-].[Br-]
|
Name
|
α,α-bis(trimethylsilyl)-t-butylacetaldimine
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
diethyl ether water
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC.O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration through Celite
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with diethyl ether (2×)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide the crude title compound as an oil
|
Type
|
CUSTOM
|
Details
|
The product was purified via silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)C=CC=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |